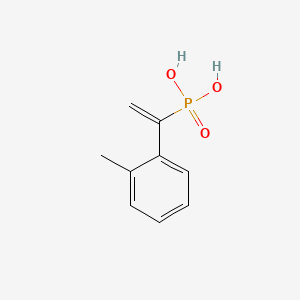
(1-(Methylphenyl)vinyl)phosphonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1-(Methylphenyl)vinyl)phosphonic acid: is a chemical compound with the molecular formula C9H11O3P and a molecular weight of 198.1556 g/mol . It is also known by its IUPAC name 1-(2-methylphenyl)ethenylphosphonic acid . This compound is characterized by the presence of a phosphonic acid group attached to a vinyl group and a methylphenyl group, making it a versatile molecule in various chemical reactions and applications.
Vorbereitungsmethoden
The synthesis of (1-(Methylphenyl)vinyl)phosphonic acid can be achieved through several synthetic routes. One common method involves the reaction of vinylphosphonic acid with methylphenyl derivatives under specific reaction conditions . The reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained with high yield and purity.
In industrial production, the compound can be synthesized using a continuous flow process, which allows for better control over reaction parameters and scalability . This method involves the use of specialized reactors and precise monitoring of reaction conditions to produce large quantities of this compound efficiently.
Analyse Chemischer Reaktionen
(1-(Methylphenyl)vinyl)phosphonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride .
Substitution: The vinyl group in the compound can undergo substitution reactions with nucleophiles, leading to the formation of substituted phosphonic acid derivatives.
Common reagents and conditions used in these reactions include acidic or basic catalysts , solvents like ethanol or methanol , and controlled temperatures to ensure the desired reaction pathway is followed . The major products formed from these reactions depend on the specific reagents and conditions used, but they generally include various oxidized, reduced, or substituted derivatives of this compound .
Wissenschaftliche Forschungsanwendungen
(1-(Methylphenyl)vinyl)phosphonic acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties .
Medicine: In medicinal chemistry, this compound is explored for its potential use in drug development, particularly for targeting specific enzymes or receptors involved in disease pathways.
Industry: The compound is used in the production of specialty chemicals and materials with enhanced properties, such as adhesives , coatings , and flame retardants .
Wirkmechanismus
The mechanism of action of (1-(Methylphenyl)vinyl)phosphonic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors , modulating their activity and leading to various biological effects . For example, its antimicrobial activity may involve disrupting bacterial cell membranes or inhibiting enzyme function . The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
(1-(Methylphenyl)vinyl)phosphonic acid can be compared with other similar compounds, such as:
Vinylphosphonic acid: This compound lacks the methylphenyl group, making it less hydrophobic and potentially less reactive in certain chemical reactions.
Phenylphosphonic acid: This compound lacks the vinyl group, which may limit its ability to participate in certain polymerization reactions.
Methylphosphonic acid: This compound lacks both the vinyl and phenyl groups, making it a simpler molecule with different reactivity and applications.
The uniqueness of this compound lies in its combination of the vinyl, methyl, and phenyl groups, which confer specific chemical and physical properties that are advantageous in various applications .
Eigenschaften
CAS-Nummer |
86812-21-7 |
|---|---|
Molekularformel |
C9H11O3P |
Molekulargewicht |
198.16 g/mol |
IUPAC-Name |
1-(2-methylphenyl)ethenylphosphonic acid |
InChI |
InChI=1S/C9H11O3P/c1-7-5-3-4-6-9(7)8(2)13(10,11)12/h3-6H,2H2,1H3,(H2,10,11,12) |
InChI-Schlüssel |
HWYPDXFWZOOHKL-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=CC=C1C(=C)P(=O)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


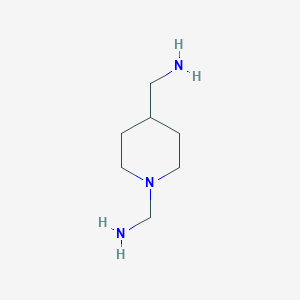
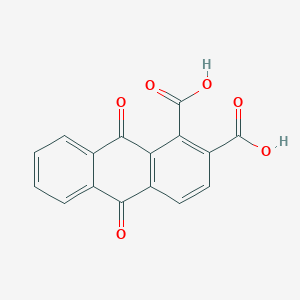
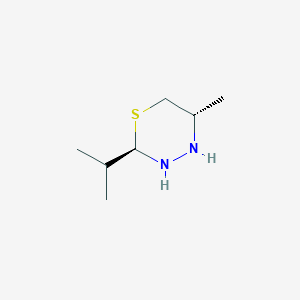
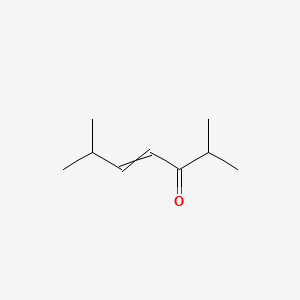
![5-Methoxybicyclo[3.1.1]heptane-1-carboxylic acid](/img/structure/B13797191.png)
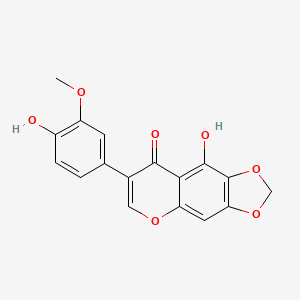

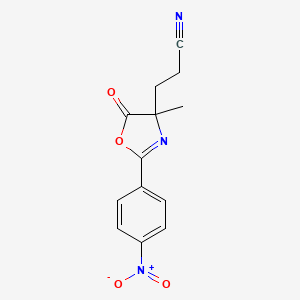
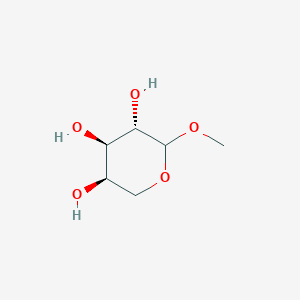
![dizinc;N,N-dimethylcarbamodithioate;N-[2-(sulfidocarbothioylamino)ethyl]carbamodithioate](/img/structure/B13797209.png)
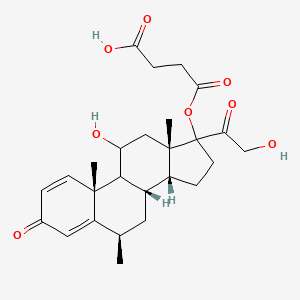
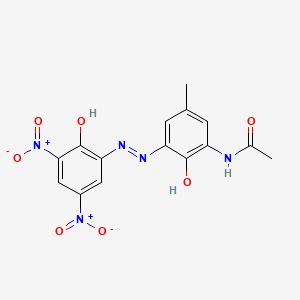
![1-Propen-1-ol,1-[bis(1-methylethyl)amino]-,(E)-(9CI)](/img/structure/B13797218.png)
![Acetamide,N-cyclohexyl-2-[(8-methoxy-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-methyl-](/img/structure/B13797226.png)
